

Introduction: Situating 5-Fluoro-2-methoxyphenol in Modern Chemistry

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Compound of Interest

Compound Name: **5-Fluoro-2-methoxyphenol**

Cat. No.: **B1362261**

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5-Fluoro-2-methoxyphenol, also known as 5-fluoroguaiacol, is a substituted phenolic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a phenol backbone modified with an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts a unique combination of reactivity, acidity, and lipophilicity. These characteristics make it a valuable intermediate and building block in organic synthesis. For researchers in drug development, understanding the precise physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for successful process development, formulation, and quality control.

This guide provides a comprehensive analysis of the core physicochemical properties of **5-Fluoro-2-methoxyphenol**. It is structured to deliver not just data, but also the scientific context and experimental methodologies required for its practical application. The protocols described are designed as self-validating systems, ensuring that researchers can confidently reproduce and verify these critical parameters.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. **5-Fluoro-2-methoxyphenol** is registered and identified across major chemical databases, ensuring traceability and regulatory compliance.

Identifier	Value	Source
CAS Number	72955-97-6	[1]
Molecular Formula	C ₇ H ₇ FO ₂	[1]
Molecular Weight	142.13 g/mol	[1]
IUPAC Name	5-fluoro-2-methoxyphenol	[1]
Common Synonyms	2-Hydroxy-4-fluoroanisole, 5-Fluoroguaiacol	[1] [2]
InChI	InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3	[1]
SMILES	COC1=C(C=C(C=C1)F)O	[1]

Core Physicochemical Properties

The physical state, thermal properties, and solubility of a compound dictate its handling, reaction conditions, and formulation possibilities. A summary of these key properties is presented below, followed by a deeper analysis.

Property	Value	Comments	Source
Physical State	White to off-white solid; may appear as a liquid	Reported as both solid and liquid, suggesting it is a low-melting solid at or near room temperature.	[3][4]
Boiling Point	223 °C	At atmospheric pressure.	[2]
Density	1.224 g/cm ³	Typically measured at 25 °C.	
pKa	8.97 (Predicted)	The acidity of the phenolic hydroxyl group.	[2]
LogP	1.54 - 1.6 (Predicted)	Indicates moderate lipophilicity.	[1][2][4]
Flash Point	111 °C		[2]

Physical State and Thermal Properties: A Point of Ambiguity

There is a discrepancy in supplier literature regarding the physical state of **5-Fluoro-2-methoxyphenol**, with some sources listing it as a solid and others as a liquid.[3][4] This ambiguity typically arises for compounds with a melting point close to standard ambient temperature (20-25 °C). The definitive method for characterizing this property is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions. [5] The boiling point is consistently reported at 223 °C, indicating low volatility under standard conditions.[2]

Acidity (pKa): The Influence of Substitution

The predicted pKa of 8.97 suggests that **5-Fluoro-2-methoxyphenol** is a weak acid, a characteristic feature of phenols.[2] Its acidity is modulated by the electronic effects of its substituents. The methoxy group at the ortho position (-OCH₃) is electron-donating via

resonance (+M effect) but electron-withdrawing via induction (-I effect). The fluorine atom at the meta position relative to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). This -I effect stabilizes the corresponding phenoxide anion, making the compound more acidic than unsubstituted phenol ($pK_a \approx 9.98$) and o-methoxyphenol (guaiacol, $pK_a \approx 9.98$).^[1] Accurate pK_a determination is crucial for developing purification strategies (acid-base extraction) and predicting its behavior in physiological environments.

Solubility and Partition Coefficient (LogP)

The compound is described as being soluble in organic solvents, which is consistent with its aromatic structure.^[3] The predicted octanol-water partition coefficient (LogP) of approximately 1.6 indicates that it is moderately lipophilic, favoring partitioning into organic phases over aqueous ones.^{[1][4]} This property is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While predicted values are useful for initial assessment, experimental determination provides the definitive data required for quantitative structure-activity relationship (QSAR) studies and formulation development.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While public databases may lack complete spectra for this specific compound, its structure allows for a reliable prediction of its key spectral features.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and methoxy protons.^{[6][7]}

- Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm. The fluorine and oxygen substituents will influence their precise chemical shifts and create complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
- Phenolic Proton (1H, -OH): A broad singlet, typically in the range of δ 4-12 ppm.^[8] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
- Methoxy Protons (3H, -OCH₃): A sharp singlet expected around δ 3.8 ppm.^[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven unique carbon atoms in the molecule.^[9]

- Aromatic Carbons (6C): Resonances will appear in the δ 110-160 ppm region. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C-F, C-OH, C-OCH₃) will be the most deshielded (further downfield). The C-F bond will also result in a large one-bond carbon-fluorine coupling constant (¹JCF).
- Methoxy Carbon (1C, -OCH₃): A signal is expected around δ 56 ppm, a typical value for aromatic methoxy groups.^[10]

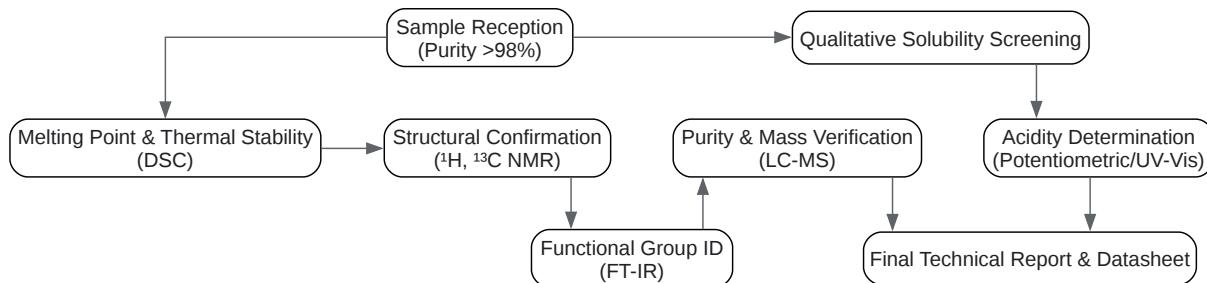
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

- O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
- C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
- C-O Stretch (Phenol & Ether): Strong bands in the 1200-1260 cm⁻¹ (aryl ether) and 1000-1200 cm⁻¹ regions.
- C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

Experimental Methodologies

To ensure scientific integrity, the physicochemical properties discussed must be verifiable through robust experimental protocols. The following section details the standard operating procedures for characterizing a compound like **5-Fluoro-2-methoxyphenol**.



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Caption: Workflow for the comprehensive physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination via DSC

This protocol provides a precise measurement of the melting point (T_m) and assesses thermal stability.[5][11]

- Sample Preparation: Accurately weigh 2-5 mg of **5-Fluoro-2-methoxyphenol** into a Tzero aluminum DSC pan.
- Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of material due to sublimation.
- Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or manual cell.
- Method Programming:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 100 °C).
- Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.[\[12\]](#) The area under the peak corresponds to the enthalpy of fusion.

Protocol: Qualitative Solubility Determination

This method establishes a solubility profile in a range of common laboratory solvents.[\[13\]](#)[\[14\]](#)

- Solvent Selection: Prepare a panel of solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
- Sample Preparation: Add approximately 10 mg of the compound to a separate small, clear vial for each solvent.
- Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding vial.
- Observation: After each addition, cap the vial and vortex vigorously for 30 seconds. Observe for complete dissolution against a contrasting background.
- Classification:
 - Soluble: Complete dissolution in < 1 mL of solvent.
 - Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.
 - Insoluble: No visible dissolution.
- Causality: This tiered approach, starting with small solvent additions, allows for a semi-quantitative assessment of solubility, which is critical for selecting appropriate solvents for reaction, purification, and formulation.

Protocol: pKa Determination via UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorbance spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO^-) to determine the pKa.[\[15\]](#)

- Stock Solution: Prepare a concentrated stock solution of **5-Fluoro-2-methoxyphenol** in a suitable organic solvent (e.g., methanol).
- Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the expected pKa (e.g., from pH 7.5 to 10.5 in 0.5 pH unit increments).
- Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer.
- Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
- Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
- Trustworthiness: This method is self-validating as the presence of a clear isosbestic point (a wavelength where the absorbance does not change with pH) confirms a clean transition between the two species (ArOH and ArO^-).

Applications in Research and Development

5-Fluoro-2-methoxyphenol serves as a key starting material and intermediate in several synthetic pathways.

- Pharmaceutical Intermediates: It is an important building block in the synthesis of complex active pharmaceutical ingredients (APIs).[\[16\]](#) Its defined structure allows for precise, regioselective reactions to build more elaborate molecular frameworks.
- Agrochemicals: Substituted phenols are a common motif in pesticides and herbicides. The fluorine atom can enhance the biological activity and metabolic stability of the final product.

[\[16\]](#)

- Organic Synthesis: In a broader context, it is used in the synthesis of acetanilides and other compounds featuring a methoxy group.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

- Hazard Identification: **5-Fluoro-2-methoxyphenol** is classified as a hazardous substance. GHS classifications indicate it may be harmful if swallowed, cause severe skin burns, and cause serious eye damage.[\[1\]](#)
- Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid creating dust if in solid form. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[3\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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